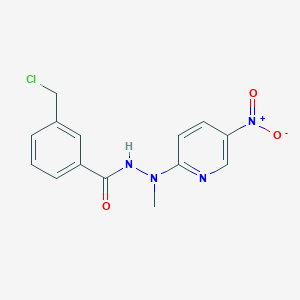![molecular formula C13H7ClF6O2 B3042956 3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate CAS No. 680579-65-1](/img/structure/B3042956.png)
3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Glycosylation Reactions
Activation of Thioglycoside Donors:3,5-Di(trifluoromethyl)phenyl (cyano)iodonium triflate: serves as an accessible, stable, and potent thiophile. At room temperature, it efficiently activates batches of p-tolyl thioglycoside donors. This activation protocol enables glycosylation reactions, yielding desired glycosides. Notably, it exhibits compatibility with classic strategies for constructing biologically relevant glycosidic linkages, including α-idosides, α-galactoamines, β-mannosides, and β-rhamnosides .
Polyfluorinated Acid Derivatives
Properties and Reactivity: Investigations into the properties and reactivity of the dimer and derivatives of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl acids have shed light on their unique characteristics. These polyfluorinated acid derivatives offer potential applications in materials science, catalysis, and organic synthesis .
Trifluoromethylphenyl Grignard Reagents
Detonation Risk Assessment: Studies using Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) indicate that trifluoromethylphenyl Grignard reagents can detonate upon loss of solvent contact or moderate heating. Understanding their reactivity is crucial for safe handling and process optimization .
Mécanisme D'action
Target of Action
A structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, has been reported to activate p-tolyl thioglycoside donors . This suggests that the compound might interact with similar targets.
Mode of Action
It is known that the structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, acts as a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This activation leads to the efficient glycosylation of various alcoholic acceptors .
Biochemical Pathways
The related compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, is known to facilitate the stereoselective construction of biologically relevant glycosidic linkages . This suggests that the compound might have a similar effect on biochemical pathways involving glycosylation.
Result of Action
The structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, is known to efficiently glycosylate various alcoholic acceptors . This suggests that the compound might have a similar effect.
Action Environment
It is known that the structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that temperature might be an important environmental factor influencing the compound’s action.
Propriétés
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6O2/c14-7-11(21)22-3-1-2-8-4-9(12(15,16)17)6-10(5-8)13(18,19)20/h4-6H,3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBIRZVJBVTHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCOC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042874.png)
![2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042877.png)
![8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde](/img/structure/B3042879.png)
![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methoxyphenyl)urea](/img/structure/B3042880.png)
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile](/img/structure/B3042882.png)
![2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3042883.png)
![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-([5-(4-chlorophenyl)-2-methyl-3-furyl]carbonyl)acrylonitrile](/img/structure/B3042884.png)
![2,6-Dichloro-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3042885.png)
![2,6-Dichloro-4-{4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B3042887.png)
![5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole](/img/structure/B3042888.png)
![Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate](/img/structure/B3042889.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole](/img/structure/B3042891.png)
![2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine](/img/structure/B3042892.png)
